molecular formula C25H15NO5 B2535551 2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 352671-43-3

2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2535551
CAS No.: 352671-43-3
M. Wt: 409.397
InChI Key: GTSULCIYLWCDFX-UHFFFAOYSA-N
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Description

2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound with the molecular formula C25H15NO5 It is known for its unique structural features, which include a naphthyloxy group attached to a phenyl ring, and a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-3-carboxylic acid
  • 2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-4-carboxylic acid

Uniqueness

2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-naphthalen-2-yloxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO5/c27-23-21-12-6-17(25(29)30)14-22(21)24(28)26(23)18-7-10-19(11-8-18)31-20-9-5-15-3-1-2-4-16(15)13-20/h1-14H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSULCIYLWCDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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